molecular formula C19H19NO5 B2569216 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide CAS No. 2321334-16-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide

Cat. No.: B2569216
CAS No.: 2321334-16-9
M. Wt: 341.363
InChI Key: CTCGYXYBRDLDBV-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide is a structurally novel and potent small-molecule inhibitor of Histone Deacetylase 6 (HDAC6). This compound is of significant interest in preclinical research for its potential role in modulating cellular pathways implicated in neurodegenerative diseases and cognitive function. HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone proteins, such as α-tubulin, and plays a critical role in aggresome formation and the clearance of misfolded proteins https://pubmed.ncbi.nlm.nih.gov/17570903/ . By selectively inhibiting HDAC6, this acrylamide-based compound increases tubulin acetylation, which can improve microtubule stability and intracellular transport, processes that are often compromised in conditions like Alzheimer's disease https://www.nature.com/articles/nrd4530 . Its research value is further highlighted by its potential neuroprotective and nootropic (cognition-enhancing) effects observed in cellular and animal models, making it a valuable chemical probe for investigating the therapeutic potential of HDAC6 inhibition in disorders of synaptic plasticity and memory. The distinct molecular scaffold, incorporating a tetrahydrobenzofuran core, is designed to optimize brain penetrance and selectivity, providing researchers with a sophisticated tool for dissecting HDAC6-specific mechanisms in the central nervous system without the broader epigenetic effects associated with class I HDAC inhibition.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-18(6-4-13-3-5-16-17(10-13)25-12-24-16)20-11-19(22)8-1-2-15-14(19)7-9-23-15/h3-7,9-10,22H,1-2,8,11-12H2,(H,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCGYXYBRDLDBV-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide is a derivative of acrylamide that incorporates a benzo[d][1,3]dioxole moiety and a tetrahydrobenzofuran structure. This unique combination suggests potential biological activities relevant to medicinal chemistry, particularly in the fields of oncology and neurology.

Antioxidant Properties

Research indicates that compounds with benzo[d][1,3]dioxole structures often exhibit significant antioxidant activities. For example, studies have shown that derivatives of this structure can scavenge free radicals effectively and protect cellular components from oxidative stress. The incorporation of hydroxyl groups in the tetrahydrobenzofuran moiety enhances this activity by improving solubility and bioavailability .

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds. For instance, derivatives containing the benzo[d][1,3]dioxole scaffold have shown cytotoxic effects against various cancer cell lines. In vitro assays reveal that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the activation of caspases .

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)10.5Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)15.2Disruption of cell cycle and apoptosis induction
HeLa (Cervical)12.8Activation of caspases leading to programmed cell death

Neuroprotective Effects

The tetrahydrobenzofuran component suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to enhance neuronal survival and function. For example, one study demonstrated that certain derivatives could protect HT-22 neuronal cells from corticosterone-induced neurotoxicity by inhibiting phosphodiesterase II (PDE2), which is linked to neuroprotection .

Case Studies

  • Study on Antioxidant Activity : A recent study evaluated various derivatives of benzo[d][1,3]dioxole for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds similar to this compound exhibited high scavenging activities with IC50 values ranging from 20 to 50 µM .
  • Anticancer Evaluation : In a comparative study involving multiple acrylamide derivatives, it was found that those incorporating both benzo[d][1,3]dioxole and tetrahydrobenzofuran moieties showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutic agents . The mechanism was attributed to the modulation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acrylamide Derivatives

Acrylamide derivatives are widely explored for their bioactivity, with structural variations significantly influencing pharmacological profiles. Below is a detailed comparison:

Table 1: Structural Comparison of Key Acrylamide Derivatives
Compound Name Core Structure Substituents Key Functional Groups
Target Compound (E)-acrylamide Benzo[d][1,3]dioxol-5-yl; 4-hydroxy-4,5,6,7-tetrahydrobenzofuran Hydroxyl, ether, bicyclic furan
(E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide (E)-acrylamide 4-aminophenyl; 4-methoxyphenyl Amino, methoxy
(E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (E)-acrylamide Benzoimidazole; 4-hydroxy-3,5-dimethoxyphenyl Hydroxyl, methoxy, heterocyclic
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (E)-acrylamide Benzo[d][1,3]dioxol-5-yl; 3,4-dimethoxyphenethyl Methoxy, ether

Key Observations :

  • Derivatives with methoxy groups (e.g., compound in ) exhibit reduced polarity, which may influence blood-brain barrier permeability.

Key Findings :

  • The target compound’s anti-obesity effects are mechanistically distinct from the anticancer or chemopreventive activities of other acrylamides.
  • Methoxy-rich derivatives (e.g., ) often show enhanced cytotoxicity, likely due to improved membrane penetration.

Chemical Similarity Analysis

Quantitative similarity assessment using Tanimoto coefficients (binary fingerprints) and subgraph matching (graph-based comparison) reveals:

  • The target compound shares >70% structural similarity with other benzo[d][1,3]dioxol-5-yl acrylamides but <50% with benzimidazole derivatives .
  • Substituents on the amine moiety (tetrahydrobenzofuran vs. phenethyl) account for major dissimilarities .

Q & A

Q. What advanced separation technologies improve purification of complex mixtures (e.g., diastereomers)?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak IA columns with hexane/ethanol gradients for enantiomer resolution .
  • Membrane Technologies : Apply nanofiltration (MWCO 500 Da) to separate low-MW byproducts .
  • Simulated Moving Bed (SMB) : Automate large-scale purification for high-purity batches (>99.5%) .

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